molecular formula C10H13Cl3 B1239167 Plocamene D CAS No. 62560-51-4

Plocamene D

Cat. No.: B1239167
CAS No.: 62560-51-4
M. Wt: 239.6 g/mol
InChI Key: UIGKAXNXTQIYIW-FPSIUDEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plocamene D is an organochlorine compound.

Scientific Research Applications

Cardiac Function and Phospholipase D2 (PLD2) Interaction

Myocardial phospholipase D (PLD) plays a crucial role in regulating calcium mobilization and contractile performance in the heart. PLD2, a major myocardial PLD, primarily localizes to sarcolemmal membranes and interacts with α-actinin, which regulates PLD2 activity in a reversible manner. This interaction suggests a significant role for PLD2 in cardiac function, potentially involving the reorganization of the actin cytoskeleton (Park et al., 2000).

PLD in Biocatalysis

Phospholipase D, from plants or microorganisms, is employed as a biocatalyst in transforming phospholipids and phospholipid analogs. The elucidation of PLD's primary structure and its microbial crystal structure has provided new insights into its structural basis and catalytic mechanism. This is particularly relevant in the context of its application in biocatalysis (Ulbrich-Hofmann et al., 2005).

PLD's Role in Cell Transformation

Elevated expression of PLD1 and PLD2 has been linked to the transformation of cells overexpressing tyrosine kinases like the EGF receptor. This suggests that the elevation of either PLD1 or PLD2 may contribute to the malignant phenotype in cells with elevated tyrosine kinase activity, highlighting its potential role in oncogenic signaling (Joseph et al., 2001).

PLD in Cancer Cell Invasiveness

Isoform-selective PLD inhibitors have been developed, targeting the enzyme's role in cancer cell invasiveness. Specific inhibitors exhibit more than 100-fold selectivity in vitro and in cells, demonstrating the significance of PLD in metastatic breast cancer models. This highlights PLD's potential as a target in antimetastatic therapy (Scott et al., 2009).

Diverse Physiological and Pathological Roles of PLD

Mammalian PLD has been linked to various physiological and pathological processes, from cancer to neuronal pathophysiology and cardiovascular issues. Insights from genetic models show PLD's involvement in cancer, neuronal disorders, cardiovascular diseases, spermatogenesis, and infectious diseases (Peng & Frohman, 2012).

Therapeutic Potential of Targeting PLD

PLD's roles in cell communication and various biological processes make it a potential therapeutic target. The tolerability of PLD1/2 ablation in genetic mouse models and the development of small-molecule PLD1/2 inhibitors suggest potential therapeutic applications, particularly in acute settings (Frohman, 2015).

Properties

CAS No.

62560-51-4

Molecular Formula

C10H13Cl3

Molecular Weight

239.6 g/mol

IUPAC Name

(1R,2R,4S)-2,4-dichloro-1-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane

InChI

InChI=1S/C10H13Cl3/c1-7-6-10(2,3-4-11)9(13)5-8(7)12/h3-4,8-9H,1,5-6H2,2H3/b4-3+/t8-,9+,10-/m0/s1

InChI Key

UIGKAXNXTQIYIW-FPSIUDEGSA-N

Isomeric SMILES

C[C@@]1(CC(=C)[C@H](C[C@H]1Cl)Cl)/C=C/Cl

SMILES

CC1(CC(=C)C(CC1Cl)Cl)C=CCl

Canonical SMILES

CC1(CC(=C)C(CC1Cl)Cl)C=CCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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